D-Abequose

Salmonella serotyping O-antigen biosynthesis immunodominant sugar

D-Abequose (3,6-dideoxy-D-xylo-hexose) is a chiral dideoxyhexose monosaccharide that functions as the immunodominant sugar of the O-antigen repeating unit in Salmonella enterica serogroup B and in certain serovars of Yersinia pseudotuberculosis and Citrobacter. It is one of only five naturally occurring 3,6-dideoxyhexose stereoisomers, each of which directs a distinct serological specificity when incorporated into lipopolysaccharide (LPS).

Molecular Formula C6H12O4
Molecular Weight 148.16 g/mol
CAS No. 644-48-4
Cat. No. B1666465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Abequose
CAS644-48-4
Synonyms3,6-dideoxy-D-xylo-hexose
abequose
Molecular FormulaC6H12O4
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1C(CC(C(O1)O)O)O
InChIInChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5-,6?/m1/s1
InChIKeyKYPWIZMAJMNPMJ-JDJSBBGDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





D-Abequose (CAS 644-48-4) – Why One 3,6-Dideoxyhexose Cannot Substitute for Another in Bacterial O-Antigen Research and Diagnostic Procurement


D-Abequose (3,6-dideoxy-D-xylo-hexose) is a chiral dideoxyhexose monosaccharide that functions as the immunodominant sugar of the O-antigen repeating unit in Salmonella enterica serogroup B and in certain serovars of Yersinia pseudotuberculosis and Citrobacter [1]. It is one of only five naturally occurring 3,6-dideoxyhexose stereoisomers, each of which directs a distinct serological specificity when incorporated into lipopolysaccharide (LPS) [2]. D-Abequose is the terminal residue linked α-1,3 to D-mannose within the tetrasaccharide repeat →2)-α-D-Manp-(1→4)-α-L-Rhap-(1→3)-α-D-Galp-(1→ of Salmonella serogroup B, conferring the O4 antigenic epitope [3].

D-Abequose Procurement – Why Paratose, Tyvelose, Colitose, and Ascarylose Are Not Functionally Interchangeable


Despite sharing the same 3,6-dideoxyhexose core formula (C₆H₁₂O₄; MW 148.16), the five naturally occurring stereoisomers—D-abequose (D-xylo), D-paratose (D-ribo), D-tyvelose (D-arabino), L-colitose (L-xylo), and L-ascarylose (L-arabino)—are biosynthesized by distinct, non-orthologous enzymatic pathways and confer mutually exclusive O-antigen serotypes [1]. D-Abequose is the product of CDP-abequose synthase (rfbJ gene); D-paratose is produced by the homologous but only 26% identical CDP-paratose synthase (rfbS) [2]. These sugars cannot be substituted without altering the immunological identity of the resulting glycoconjugate, compromising serodiagnostic specificity, vaccine epitope fidelity, and experimental reproducibility in LPS structural biology [3].

D-Abequose (CAS 644-48-4) – Quantitative Head-to-Head Evidence Against Closest Structural Analogs for Procurement Decision Support


O-Antigen Serogroup Assignment: D-Abequose Confers O4 Specificity, While Paratose and Tyvelose Direct O-Antigen Groups A and D Respectively

D-Abequose is the sole structural determinant that distinguishes Salmonella serogroup B (O4 epitope) from serogroups A (paratose) and D (tyvelose). The O-antigen repeat unit backbone →2)-α-D-Manp-(1→4)-α-L-Rhap-(1→3)-α-D-Galp-(1→ is identical across groups A, B, and D; only the terminal branching dideoxyhexose differs [1]. The gene rfbJ encoding CDP-abequose synthase is the single genetic element that differentiates group B from groups A and D. When rfbJ is cloned and expressed in group A or D strains, the strains become O4⁺, demonstrating that D-abequose alone is sufficient to redirect serological identity [2]. In contrast, rfbS (paratose synthase) and rfbS + rfbE (paratose synthase + tyvelose epimerase) produce CDP-paratose and CDP-tyvelose, respectively, with rfbJ and rfbS sharing only 26% amino acid identity [3].

Salmonella serotyping O-antigen biosynthesis immunodominant sugar rfb gene cluster

Colistin Susceptibility: Abequose-Containing O-Antigen (Group B) Confers ~6.5-Fold Lower Colistin MIC Than Tyvelose-Containing O-Antigen (Group D)

D-Abequose directly influences the susceptibility of Salmonella to the last-resort antibiotic colistin. In a systematic gene-swap study, Salmonella Typhimurium SL1344 (group B, D-abequose O-antigen) exhibited a colistin MIC of 0.85 μg/mL, whereas Salmonella Enteritidis NCTC 13349 (group D, D-tyvelose O-antigen) showed a 6.5-fold higher MIC of 5.5 μg/mL [1]. Crucially, replacing the rfbJ gene (abequose synthase) in S. Typhimurium with rfbSE from S. Enteritidis raised the MIC to 3.5 μg/mL; conversely, replacing rfbSE with rfbJ in S. Enteritidis reduced the MIC to 1.5 μg/mL [1]. This bidirectional genetic evidence establishes that D-abequose at the O-antigen terminus directly governs colistin accessibility to the bacterial outer membrane, a phenotype not replicated by D-tyvelose [2].

antimicrobial susceptibility colistin resistance O-antigen epitope Salmonella enterica

PCR-Based Serogroup Identification: rfbJ (D-Abequose Synthase) Generates an ~882 bp Amplicon That Unambiguously Distinguishes Serogroup B from Serogroups A, C2, and D

PCR primers targeting the abequose synthase gene rfbJ produce a diagnostic amplicon of ~882 bp specific to Salmonella serogroup B, whereas primers targeting the paratose synthase gene rfbS yield ~720 bp for serogroups A and D, and a distinct rfbJ primer set yields ~820 bp for serogroup C2 [1]. In a validation panel of 123 clinical isolates (55 salmonellae from 36 serotypes plus 68 non-Salmonella Enterobacteriaceae), the rfb-targeted multiplex PCR correctly identified all 40 serogroup B, C2, and D/A strains with zero false positives [1]. The 162 bp size differential between serogroup B (~882 bp) and serogroups A/D (~720 bp) provides unambiguous electrophoretic resolution, enabling single-tube multiplex discrimination [2].

molecular serotyping PCR diagnostics rfb gene cluster Salmonella identification

In Vitro Enzymatic Synthesis: CDP-D-Abequose Produced at 82% Molar Yield and >200 mg Scale Using Cloned Salmonella rfb Genes – A Benchmark for Nucleotide-Activated Dideoxyhexose Production

CDP-D-abequose was synthesized in vitro from CDP-D-glucose using a two-step enzymatic cascade with enzymes expressed from cloned Salmonella enterica LT2 rfb genes in Escherichia coli. Starting from 250 mg CDP-D-glucose, CDP-D-abequose was obtained at 82% molar yield (>200 mg) after protein precipitation and HPLC purification, with a 1-hour incubation for the final reductase step [1]. The first intermediate, CDP-6-deoxy-D-xylo-4-hexulose, was isolated at 90.6% yield after 30 min [1]. This enzymatic route contrasts sharply with total chemical synthesis of free abequose, which requires multi-step protection/deprotection strategies and typically yields ~59% overall from D-galactono-1,4-lactone [2]. No comparable in vitro yield data have been reported for CDP-paratose or CDP-tyvelose enzymatic synthesis at this scale [3].

enzymatic synthesis CDP-abequose nucleotide sugar biocatalysis

Conformational Equilibrium: D-Abequose α-Anomer Exhibits Increased 1C₄ Chair Population Relative to Monodeoxyhexoses, a Property Shared with Paratose and Tyvelose but Distinct from Digitoxose

MM3(92) molecular mechanics calculations across three monodeoxyhexoses (L-fucose, D-quinovose, L-rhamnose) and four dideoxyhexoses (D-digitoxose, abequose, paratose, tyvelose) revealed that abequose, paratose, and tyvelose share a common conformational profile: the ⁴C₁ chair is dominant but with increased ¹C₄ populations in the α-anomers compared to monodeoxyhexoses, where ⁴C₁ overwhelmingly dominates [1]. D-Digitoxose (a 2,6-dideoxyhexose) differs markedly, with both α- and β-anomers showing elevated ¹C₄ character and a computed anomeric ratio near 1:1, in contrast to the strong β-preference of the 3,6-dideoxyhexoses [1]. Modeled proton-proton coupling constants for abequose agreed well with experimental NMR values, validating the computational predictions [2].

conformational analysis molecular mechanics pyranose ring puckering carbohydrate NMR

Enantiomeric Discrimination: D-Abequose and L-Colitose Are Optical Antipodes with Mutually Exclusive Immunological Reactivities in Salmonella O-Antigen Serology

D-Abequose (3,6-dideoxy-D-xylo-hexose) and L-colitose (3,6-dideoxy-L-xylo-hexose) are enantiomers—mirror-image molecules that are chemically identical in all respects except optical rotation and chiral recognition. Westphal and colleagues demonstrated that these two optical antipodes function as immunologically distinct O-antigen determinant endgroups in different Salmonella serogroups: D-abequose defines group B specificity, while L-colitose is the corresponding determinant in other serotypes [1]. In hapten inhibition assays, free abequose specifically inhibits precipitation of anti-S. paratyphi B serum by its homologous polysaccharide, while tyvelose inhibits the anti-S. typhosa system; neither abequose nor ascarylose cross-inhibits the S. typhosa system [2]. The enantiomeric relationship also permits abequose to serve as a chiral chromatography standard for resolving D- and L-dideoxyhexoses in analytical methods [3].

enantiomer immunological specificity colitose O-antigen serology

D-Abequose (CAS 644-48-4) – Evidence-Backed Procurement Scenarios for Research and Industrial Use


Salmonella Group B Glycoconjugate Vaccine Development Requiring Authentic O4 Epitope Presentation

The synthetic disaccharide abequose-(α1→3)-D-mannose, when conjugated to bovine serum albumin, elicited O4 antibody titers in rabbits comparable to those induced by heat-killed whole-cell S. Typhimurium immunogens, and passively protected mice against 100× LD₅₀ intraperitoneal challenge with S. Typhimurium SH 2201 (O4,12)—but not against S. Enteritidis SH 2204 (O9,12) [1]. D-Abequose is therefore the obligatory starting material for any conjugate vaccine targeting Salmonella serogroup B (including S. Typhimurium). D-Paratose or D-tyvelose would produce the wrong serogroup specificity, as confirmed by the serogroup-switch genetic evidence and colistin susceptibility data in Section 3.

PCR-Based Salmonella Serogroup B Diagnostic Assay Calibration and Positive-Control Preparation

In multiplex PCR assays targeting rfbJ (abequose synthase, ~882 bp), rfbS (paratose synthase, ~720 bp), and rfbJ-C2 (~820 bp), D-abequose is required as the reference standard for verifying amplicon identity in serogroup B-positive control lanes. The assay achieved 100% specificity across 123 clinical isolates [2]. D-Abequose-derived standards ensure that the ~882 bp band is correctly attributed to serogroup B rather than serogroup C2 (~820 bp) or A/D (~720 bp), preventing cross-serogroup misidentification in food-safety and clinical microbiology workflows.

Colistin Resistance Mechanism Studies Requiring O-Antigen-Controlled Isogenic Strain Construction

The bidirectional gene-swap experiment demonstrating that D-abequose O-antigen (group B) confers colistin MIC of 0.85 μg/mL versus D-tyvelose O-antigen (group D) at 5.5 μg/mL [3] makes D-abequose essential as a chemical standard in LPS structural analysis for colistin resistance research. Laboratories studying outer membrane permeability or screening colistin adjuvants must use D-abequose-characterized group B strains as the susceptible baseline and control for O-antigen composition as a confounding variable distinct from lipid A modification mechanisms.

Enzymatic Synthesis of Nucleotide-Activated Dideoxyhexoses for Glycosyltransferase Substrate Screening

The validated two-step enzymatic route from CDP-D-glucose to CDP-D-abequose (82% molar yield, >200 mg scale, 1 h incubation) [4] provides a reproducible protocol for producing the activated donor substrate required by the α-1,3-abequosyltransferase (EC 2.4.1.60) that transfers abequose onto the O-antigen repeating unit in Salmonella group B LPS assembly [5]. No comparable preparative enzymatic synthesis protocol exists for CDP-D-paratose or CDP-D-tyvelose, making the abequose pathway the best-characterized system for studying 3,6-dideoxyhexose glycosyltransferases.

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